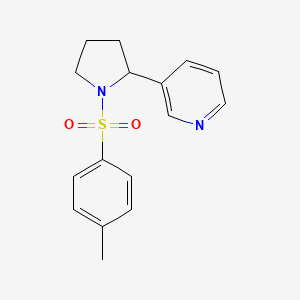

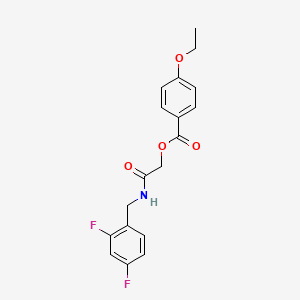

![molecular formula C25H23NO4 B2494558 2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+ CAS No. 1541151-27-2](/img/structure/B2494558.png)

2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic Acid derivatives and related compounds involves multiple steps, including the preparation of N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines through catalyzed alkylation, followed by condensation reactions (Mellor & Chan, 1997). The comprehensive synthesis methodologies enable the generation of a diverse array of structurally related hydroxamic acids, showcasing the versatility of the fluorenylmethoxycarbonyl (Fmoc) group in peptide synthesis.

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids has been extensively studied, revealing detailed insights into their structural and supramolecular features. For example, the crystal structure of a Fmoc-protected amino acid, N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, was elucidated through X-ray diffraction, providing a basis for understanding the interactions and conformational preferences of these compounds (Bojarska et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of the Fmoc group, especially its ability to be selectively removed under basic conditions while leaving other protecting groups intact, highlights its utility in peptide chemistry. This chemoselectivity is essential for the step-wise construction of peptides, allowing for the sequential addition of amino acids (Gioeli & Chattopadhyaya, 1982).

Physical Properties Analysis

The physical properties of Fmoc-protected amino acids, such as solubility and crystallinity, are crucial for their application in peptide synthesis. These properties are influenced by the protective groups and the specific amino acids involved, affecting the overall efficiency and outcome of the synthetic processes (Fields & Noble, 2009).

Chemical Properties Analysis

The stability and reactivity of Fmoc-protected amino acids are governed by their chemical structure, particularly the protective groups. The Fmoc group offers a balance between stability during synthesis and ease of removal when necessary, facilitating the construction of peptides with complex architectures (Soley & Taylor, 2019).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The fluorenylmethoxycarbonyl (Fmoc) group is pivotal in biomedical research, notably for creating hydrogelators, biomaterials, and therapeutics. The synthesis of Fmoc-protected amino acids, like N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, involves understanding the structural and supramolecular features essential for their properties. Advanced methods, including single-crystal X-ray diffraction and density functional theory (DFT), help investigate the structural, conformational, and energy landscape of these compounds. Such studies underscore the importance of noncovalent interactions and supramolecular synthons in crystal structures, providing insights into hydrogen-bonding patterns and molecular electrostatic potentials crucial for crystal packing and designing Fmoc-based biomaterials (Bojarska et al., 2020).

Solid Phase Peptide Synthesis

Fmoc amino acids are integral to solid-phase peptide synthesis (SPPS), a method that has significantly advanced in the past decades. The introduction of various solid supports, linkages, side chain protecting groups, and solvation conditions has enhanced the methodology, enabling the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins. The Fmoc SPPS methodology is distinguished by its versatility, offering a truly "orthogonal" scheme that opens up numerous opportunities in bioorganic chemistry (Fields & Noble, 2009).

Sensor Development

Compounds derived from fluorene, such as 4-(4-(7-bromo-9, 9-dimethyl-fluoren-2-yl) phenyl) pyridine and 2, 7-Bis-(4-tert-butyl-phenyl)-9,9-dimethyl-9H-fluorene, have been synthesized and used as fluorescent sensors. These compounds exhibit selective detection capabilities for nitro compounds, metal cations, and amino acids. Specifically, they show remarkable sensitivity and selectivity in detecting substances like 2,4,6-Trinitrophenol (TNP), Fe3+, and L-arginine, making them valuable in various applications related to environmental monitoring and biochemical sensing (Han et al., 2020).

Propriétés

IUPAC Name |

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-25(2,23(27)28)16-11-13-17(14-12-16)26-24(29)30-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22H,15H2,1-2H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONZAHFIGISEHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+ | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494476.png)

![5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2494477.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2494484.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxybenzamide](/img/structure/B2494485.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2494487.png)

![2-[2,4-dioxo-3-[2-oxo-2-(phenethylamino)ethyl]thieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2494490.png)

![3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2494491.png)